3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
3-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-6-7-20-17(10-15)19-11-18(13-3-1-5-16(26)9-13)24-25(19)21(27-20)14-4-2-8-23-12-14/h1-10,12,19,21,26H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFBEUXAKNZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates. This interaction results in a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound prevents the cell from transitioning from the G1 phase to the S phase. This interruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The result of the compound’s action is a significant reduction in the growth of certain cell lines. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biochemical Analysis
Biological Activity
The compound 3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol , also referred to by its CAS number 899984-75-9 , is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H16ClN3O2
- Molecular Weight : 377.83 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a pyrazolo[1,5-c][1,3]oxazine core linked to a phenolic group. This structural arrangement is significant for its biological activity.
Anticancer Properties
Research has indicated that compounds containing pyrazole and its derivatives exhibit significant anticancer activity. Specifically, studies have shown that This compound may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
For instance:
- In vitro studies demonstrated cytotoxic effects against colon cancer cell lines (CaCO-2) and breast cancer cell lines (MCF-7) using standard assays like MTT and annexin V staining for apoptosis detection .
- The compound was also found to inhibit specific kinases involved in tumor growth signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Research findings include:
Other Biological Activities
In addition to anticancer and anti-inflammatory properties, the compound exhibits a range of biological activities:
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties against various pathogens .
- Antioxidant Activity : Shows potential in scavenging free radicals, contributing to its protective effects against oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease pathways (e.g., COX enzymes).
- Targeting Signaling Pathways : It modulates critical signaling pathways such as MAPK pathways that are integral in inflammation and cancer progression.
- Induction of Apoptosis : Promotes programmed cell death in cancerous cells through intrinsic pathways.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on Colon Cancer Cells : A study assessed the cytotoxic effects on CaCO-2 cells showing a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics .
- Inflammatory Models : In vivo models demonstrated significant reductions in inflammatory markers when treated with this compound compared to controls .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Key Observations:
Position 2 Variations: The target compound’s 3-hydroxyphenyl group distinguishes it from analogs with lipophilic (e.g., 4-methylphenyl ) or electron-withdrawing (e.g., 4-fluorophenyl ) substituents.
Position 5 Variations :
- Pyridin-3-yl (target) vs. pyridin-4-yl (): The nitrogen position in the pyridine ring affects dipole moments and binding interactions.
- Bulky groups like 1,3-benzodioxol-5-yl () may sterically hinder target engagement.
Position 9 Halogenation :
- Chlorine is conserved in most analogs (), while bromine in increases molecular weight and polarizability.
Physicochemical and Bioavailability Comparisons
Table 2: Property Comparison Based on Substituent Effects
Key Insights:
- The phenol group in the target compound improves aqueous solubility compared to halogenated or alkylated analogs.
- Pyridin-3-yl (target) may offer unique binding modes compared to pyridin-4-yl () in enzyme active sites.
Q & A
Basic: What synthetic routes are commonly employed to synthesize 3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Chalcone Formation : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones.
Pyrazoline Intermediate : Cyclization of chalcones with hydrazine hydrate to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols.
Oxazine Ring Closure : Reaction of pyrazoline intermediates with pyridine-3-carbaldehyde under reflux in ethanol or DMF, facilitating cyclization to form the pyrazolo-oxazine core.
Final Functionalization : Chlorination at the 9-position and phenol group introduction via deprotection or hydroxylation.
Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional thermal methods .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR elucidates proton and carbon environments, confirming ring fusion patterns and substituent positions. For example, aromatic protons in the pyridinyl group resonate at δ 8.5–9.0 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₂H₁₆ClN₃O₂).
- X-ray Crystallography : Resolves stereochemical ambiguities in the 5,10b-dihydro configuration .
Advanced: How do solvent polarity and reaction conditions influence yield and selectivity during synthesis?
Methodological Answer:
- Solvent Effects :
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize charged intermediates, accelerating cyclization (e.g., oxazine ring closure at 80°C in DMF achieves >80% yield).
- Ethanol/Water Mixtures : Enhance solubility of hydrophilic intermediates, reducing side products.
- Temperature Control : Microwave irradiation (100–150°C) reduces reaction time from 24 hours to 2–4 hours while maintaining selectivity .
Advanced: What computational strategies predict the compound’s bioavailability and target interactions?
Methodological Answer:
- Lipinski’s Rule of Five : Molecular weight (<500), logP (<5), hydrogen bond donors (<5), and acceptors (<10) are calculated. For this compound, logP ≈ 3.2 and TPSA ≈ 70 Ų suggest moderate oral bioavailability.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). Pyridinyl and phenol groups form hydrogen bonds with ATP-binding pockets.
- Molecular Dynamics Simulations : Assess binding stability over 100 ns trajectories, revealing conformational flexibility in the oxazine ring .
Advanced: How can structural modifications reconcile contradictory biological activity data across studies?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 9-position increases electrophilicity, enhancing binding to serine/threonine kinases but may reduce solubility.
- Pyridinyl vs. Phenyl Substituents : Pyridin-3-yl improves aqueous solubility (logS = -4.2) compared to phenyl (logS = -5.1), impacting in vivo efficacy.
- Comparative SAR Analysis : Parallel testing of analogs (e.g., 5-(4-fluorophenyl) vs. 5-(3-nitrophenyl)) identifies substituent-dependent activity trends .
Advanced: What experimental designs optimize reaction mechanisms for scale-up?
Methodological Answer:
- Kinetic Studies : Pseudo-first-order kinetics in ethanol identify rate-limiting steps (e.g., oxazine ring closure).
- Isotopic Labeling : ¹⁸O-tracing confirms hydroxyl group origins during phenol deprotection.
- Continuous Flow Reactors : Improve heat/mass transfer for gram-scale synthesis, reducing batch variability .
Advanced: How are in vitro bioactivity assays designed to evaluate this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure IC₅₀ against CDK2/cyclin E (typical range: 0.5–5 µM).
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM) with dose-response curves (0.1–100 µM).
- Selectivity Screening : Counter-screening against non-target kinases (e.g., EGFR, IC₅₀ > 50 µM) to assess specificity .
Advanced: What strategies resolve spectral data contradictions in structural assignments?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishes pyridinyl H-2 from H-4).
- Variable Temperature NMR : Identifies dynamic effects (e.g., ring-flipping in the dihydro-oxazine moiety).
- DFT Calculations : Predicts ¹³C chemical shifts (<2 ppm deviation from experimental data validates assignments) .
Advanced: How do substituents at the 5-position influence metabolic stability?
Methodological Answer:
- Pyridin-3-yl vs. Pyridin-4-yl : 3-Substitution reduces CYP3A4-mediated oxidation (t₁/₂ = 120 min vs. 60 min for 4-substituted analogs).
- Chlorine vs. Methoxy Groups : Chlorine at the 9-position decreases glucuronidation rates in hepatocyte assays (CLint = 15 vs. 30 mL/min/kg).
- Metabolite Identification : LC-MS/MS detects hydroxylated derivatives at the benzoxazine ring .
Advanced: What strategies mitigate synthetic challenges in stereochemical control?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-BINOL to induce asymmetry during pyrazoline cyclization (ee > 90%).
- Crystallization-Induced Diastereomer Resolution : Separate 5R,10bS and 5S,10bR diastereomers using tartaric acid derivatives.
- Catalytic Asymmetric Synthesis : Pd-catalyzed allylic amination achieves enantiomeric ratios of 95:5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
